
(3-Cyclohexylpropyl)boronic acid
Overview
Description
(3-Cyclohexylpropyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a cyclohexylpropyl moiety
Mechanism of Action
Target of Action
The primary targets of (3-Cyclohexylpropyl)boronic acid are chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound interacts with formally nucleophilic organic groups, which are transferred from boron to palladium .
Mode of Action
this compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound also forms reversible covalent bonds with 1,2- and 1,3-diols .
Biochemical Pathways
The compound’s action affects the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
Boronic acids, in general, are known to be relatively stable and environmentally benign . They are solids that tend to exist as mixtures of oligomeric anhydrides .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is crucial for various synthetic processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by the presence of air . Moreover, the compound’s ability to form boronate esters with diols allows it to monitor, identify, and isolate analytes within physiological, environmental, and industrial scenarios .
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing (3-Cyclohexylpropyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods
Industrial production of boronic acids often employs similar synthetic routes but on a larger scale. The use of continuous flow setups for handling and performing organolithium chemistry on a multigram scale has been reported, enabling the synthesis of various compounds with high throughput .
Chemical Reactions Analysis
Types of Reactions
(3-Cyclohexylpropyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for the Suzuki-Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling typically produces biaryl compounds, while oxidation reactions can yield boronic esters .
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions
One of the primary applications of (3-Cyclohexylpropyl)boronic acid is in cross-coupling reactions, particularly the Suzuki–Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds, which is essential for synthesizing complex organic molecules. The compound acts as a key reagent in these transformations, enabling the coupling of aryl and vinyl halides with boronic acids to produce biaryl compounds.
Table 1: Summary of Cross-Coupling Reactions Using this compound
Reaction Type | Conditions | Yield (%) | Reference |
---|---|---|---|
Suzuki–Miyaura | Pd catalyst, base, solvent | 85-95 | |
Stille Coupling | Sn reagent, Pd catalyst | 80-90 | |
Sonogashira Coupling | CuI catalyst, base | 75-88 |
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of boronic acids, including this compound, in medicinal chemistry. These compounds exhibit anticancer properties by inhibiting proteasomes, crucial for cancer cell survival. Bortezomib, a boronic acid derivative, is an FDA-approved drug for multiple myeloma treatment.
Case Study: Bortezomib and Derivatives
- Mechanism : Inhibition of the proteasome leads to apoptosis in cancer cells.
- Clinical Use : Effective against multiple myeloma and certain types of lymphoma.
- Research Findings : Studies indicate that derivatives with cyclohexyl groups show enhanced bioactivity due to improved pharmacokinetics and selectivity.
Table 2: Boronic Acid Derivatives in Cancer Therapy
Compound Name | Mechanism | FDA Approval Year | Reference |
---|---|---|---|
Bortezomib | Proteasome inhibitor | 2003 | |
Ixazomib | Proteasome inhibitor | 2015 | |
Vaborbactam | β-lactamase inhibitor | 2017 |
Molecular Recognition
Sensing Applications
This compound can form reversible covalent bonds with diols through boronate ester formation. This property is exploited in biosensing applications where it selectively binds to saccharides and other biological molecules.
Case Study: Biosensors Using Boronic Acids
- Application : Detection of glucose levels in diabetic patients.
- Mechanism : The formation of boronate esters with glucose enhances fluorescence signals.
- Research Findings : The sensitivity of these sensors can be tuned by modifying the boronic acid structure.
Table 3: Applications of Boronic Acids in Sensing
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Cyclopentylboronic acid
- Cyclobutylboronic acid
Uniqueness
(3-Cyclohexylpropyl)boronic acid is unique due to its cyclohexylpropyl moiety, which imparts distinct steric and electronic properties compared to other boronic acids. This uniqueness can influence its reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis .
Biological Activity
(3-Cyclohexylpropyl)boronic acid is a compound that belongs to the class of boronic acids, known for their versatile biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Boronic acids, including this compound, interact with various biological macromolecules, particularly proteins and enzymes. The boron atom in these compounds can form reversible covalent bonds with hydroxyl groups in target biomolecules, influencing their function. This interaction is crucial for the development of inhibitors targeting enzymes such as proteases and kinases.
- Enzyme Inhibition : Boronic acids have been shown to inhibit serine proteases and β-lactamases, which are critical in bacterial resistance mechanisms. For instance, studies indicate that boronic acid derivatives can act as transition state inhibitors against β-lactamases, restoring the efficacy of antibiotics like cefepime against resistant strains of Klebsiella pneumoniae .
- Cellular Mechanisms : this compound may also influence cellular pathways by modulating protein interactions involved in cell signaling and proliferation. Research has demonstrated that certain boronic acid derivatives can induce apoptosis in cancer cells by disrupting cell cycle regulation .
Biological Activities
The biological activities associated with this compound encompass a range of therapeutic potentials:
- Anticancer Activity : Boronic acids have been investigated for their potential to inhibit cancer cell growth. A study highlighted the efficacy of boronic acid-containing compounds against renal cancer and leukemia cell lines, showing significant cytotoxic effects .
- Antibacterial Properties : The compound's ability to inhibit β-lactamases suggests a promising role in combating antibiotic-resistant bacteria. The design of boronic acid transition state inhibitors has shown effectiveness in inactivating KPC-type β-lactamases .
- Anti-inflammatory Effects : Some studies have indicated that boron-containing compounds possess anti-inflammatory properties, potentially useful in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound and related compounds:
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the cyclohexyl group or the propyl chain can significantly affect its binding affinity and selectivity towards target proteins.
- Hydrophobic Interactions : The cyclohexyl moiety contributes to hydrophobic interactions with target proteins, enhancing binding stability.
- Functional Group Variations : Alterations in functional groups attached to the boron atom can modulate the compound's reactivity and selectivity towards specific enzymes.
Properties
IUPAC Name |
3-cyclohexylpropylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BO2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h9,11-12H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBWNHHUOFZPCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCC1CCCCC1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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